4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate

Catalog No.
S1490665
CAS No.
77924-28-8
M.F
C14H27O7P
M. Wt
338.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succina...

CAS Number

77924-28-8

Product Name

4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate

IUPAC Name

4-O-tert-butyl 1-O-ethyl 2-diethoxyphosphorylbutanedioate

Molecular Formula

C14H27O7P

Molecular Weight

338.33 g/mol

InChI

InChI=1S/C14H27O7P/c1-7-18-13(16)11(10-12(15)21-14(4,5)6)22(17,19-8-2)20-9-3/h11H,7-10H2,1-6H3

InChI Key

KDVUGKRGJXYCHD-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC(=O)OC(C)(C)C)P(=O)(OCC)OCC

Synonyms

2-(Diethoxyphosphinyl)butanedioic Acid 4-(1,1-Dimethylethyl) 1-Ethyl Ester; tert-Butyl 3-(ethoxycarbonyl)-3-(diethyl phosphono)propionate

Canonical SMILES

CCOC(=O)C(CC(=O)OC(C)(C)C)P(=O)(OCC)OCC

4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate is a phosphonate ester compound with the molecular formula C14H27O7P and a molecular weight of 338.33 g/mol. It is characterized by the presence of a tert-butyl group, an ethyl group, and a diethoxyphosphoryl moiety attached to a succinate backbone. This compound is noted for its unique structure, which combines both organic and phosphorus-containing functionalities, making it of interest in various chemical and biological applications .

Typical of phosphonates and esters. These may include:

  • Hydrolysis: In the presence of water, it can undergo hydrolysis to yield diethoxyphosphoric acid and the corresponding alcohols.
  • Transesterification: The compound can react with alcohols to form new esters, which is useful in synthetic organic chemistry.
  • Nucleophilic Substitution: The phosphorus center can be involved in nucleophilic attack by various nucleophiles, leading to the formation of new compounds.

These reactions are essential for its use in synthetic pathways for more complex molecules .

The synthesis of 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate typically involves:

  • Formation of the Succinate Backbone: This can be achieved through the reaction of succinic acid derivatives with tert-butyl and ethyl groups.
  • Phosphorylation: The introduction of the diethoxyphosphoryl group is often performed using phosphorus-based reagents such as diethyl phosphite under acidic or basic conditions.
  • Purification: The final product is purified through techniques such as distillation or chromatography to ensure high purity for further applications.

These methods highlight the multi-step nature of synthesizing this compound, reflecting its complexity .

4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate has potential applications in various fields:

  • Agricultural Chemistry: It may serve as an intermediate in the synthesis of agrochemicals, particularly those targeting pest control.
  • Pharmaceuticals: Its structural features could be explored for developing new therapeutic agents.
  • Material Science: The compound may find uses in creating specialized materials due to its unique chemical properties.

These applications underscore its versatility in both industrial and research settings .

Interaction studies involving 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate would likely focus on its reactivity with biological molecules or other chemical species. Investigating how it interacts with enzymes or receptors could provide insights into its potential therapeutic effects or toxicity profiles. Additionally, studying its interactions with metal ions could reveal applications in catalysis or material stabilization .

Several compounds share structural similarities with 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
Diethyl phosphonatePhosphate ester without alkyl substituentsSimpler structure, widely used as a reagent
Ethyl 2-phosphonopropanoateContains a propanoate backboneDifferent backbone length
Methyl 2-phosphonobutanoatePhosphate ester with a butanoate backboneVariation in chain length

These compounds highlight the uniqueness of 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate due to its specific tert-butyl and ethyl substitutions along with the diethoxyphosphoryl group, which may impart distinct chemical properties and biological activities not found in simpler phosphonates .

4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate (CAS: 77924-28-8) possesses a molecular formula of C14H27O7P and a molecular weight of 338.33 g/mol. The compound features a succinate backbone with three key functional groups: a tert-butyl ester, an ethyl ester, and a diethoxyphosphoryl group at the C-2 position. This unique combination of functional groups enables selective reactivity and makes the compound valuable in multi-step synthesis pathways.

Physical and Chemical Properties

The physical properties of 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate reflect its complex structure. It typically appears as a colorless to pale yellow liquid at room temperature. The compound's solubility profile favors organic solvents such as tetrahydrofuran (THF), dichloromethane, and ethyl acetate, while showing limited solubility in water due to its predominantly lipophilic character.

PropertyValue
Molecular FormulaC14H27O7P
Molecular Weight338.33 g/mol
Physical StateColorless to pale yellow liquid
SolubilitySoluble in THF, dichloromethane, ethyl acetate; limited water solubility
CAS Number77924-28-8
Melting PointNot explicitly reported in literature
Purity in Commercial Samples≥95%

The most well-documented application of 4-tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate lies in the total synthesis of dalesconols A and B, potent immunosuppressants isolated from fungal species such as Daldinia eschscholzii and Sporothrix sp. These polycyclic polyphenols exhibit immunosuppressive activity comparable to cyclosporin A, with IC$$_{50}$$ values of 0.16 µg/mL and 0.25 µg/mL, respectively [5].

Cascade Reaction Strategy

The compound acts as a critical precursor in a cascade-based strategy to assemble the dalesconol core. As illustrated in Scheme 1 of the PMC study [5], the tert-butyl ester and diethoxyphosphoryl groups stabilize intermediates during Friedel-Crafts cyclization and oxidative C–C bond formation. These steps transform the acyclic precursor into a polycyclic framework containing seven fused rings. The phosphoryl group facilitates stereochemical control, enabling the formation of a quaternary carbon center essential for bioactivity [5].

Key Synthetic Steps:

  • Fragment Assembly: The succinate derivative is synthesized alongside phenolic precursors (e.g., fragments 11, 16, and 18) via Stobbe condensations and esterification [5].
  • Cascade Cyclization: Under acidic conditions, the hydroxyl group ionizes, initiating sequential cyclizations that form the dalesconol core in a single flask [5].
  • Oxidative Functionalization: Late-stage oxidation adjusts the oxidation state of the aromatic rings to match the natural products [5].
ParameterDetail
Reaction ScaleMultigram (demonstrated for fragments 11, 16, and 18) [5]
Cyclization EfficiencyHigh (exact yield not reported, but described as "expeditious") [5]
Bioactivity CorrelationRacemic mixtures show enhanced immunosuppressive activity [5]

This methodology underscores the compound’s utility in constructing pharmacologically relevant polyketide derivatives [4] [5].

Lactam Derivative Production

Phosphonate Salt Development for Osmotic Processes

The diethoxyphosphoryl group in 4-tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate can be hydrolyzed to a phosphonic acid, which may form salts with cations like sodium or calcium. Phosphonate salts are widely used in water treatment as antiscalants, inhibiting mineral deposition in reverse osmosis systems. Although no specific studies linking this compound to osmotic applications were identified, its structural similarity to commercial antiscalants (e.g., aminotris(methylenephosphonic acid)) implies potential utility. Further research could explore its efficacy in membrane-based separation technologies.

Cyanohydrin-Containing Natural Product Biosynthesis

Cyanohydrins—key intermediates in alkaloid and terpenoid biosynthesis—are typically formed via nucleophilic addition of cyanide to carbonyl groups. The succinate derivative’s ester carbonyl could theoretically participate in such reactions, with the phosphoryl group stabilizing transition states. For instance, base-catalyzed cyanide addition might yield a cyanohydrin-phosphonate hybrid, which could undergo further cyclization or functionalization. However, the provided sources do not document this application, necessitating experimental studies to validate its feasibility.

XLogP3

1.3

Dates

Last modified: 08-15-2023

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